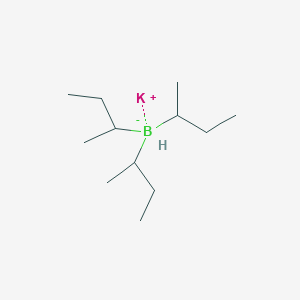

Potassium;tri(butan-2-yl)boranuide

Description

Structure

2D Structure

Properties

IUPAC Name |

potassium;tri(butan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDTYWJTOUTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54575-49-4 | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Potassium;tri(butan-2-yl)boranuide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium;tri(butan-2-yl)boranuide, widely known by its trade name K-Selectride®, is a potent and highly stereoselective reducing agent pivotal in modern organic synthesis. Its sterically hindered nature allows for precise control over the reduction of carbonyl compounds, a critical step in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on experimental protocols and data relevant to researchers in drug development.

Introduction

This compound (K-Selectride®) is an organoboron compound with the chemical formula K[(sec-Bu)₃BH][1]. It belongs to the family of trialkylborohydrides, which are valued for their ability to deliver a hydride ion (H⁻) to a substrate with high regio- and stereoselectivity. The three bulky sec-butyl groups attached to the boron atom create a sterically demanding environment, influencing the trajectory of the hydride attack on carbonyl compounds. This characteristic is particularly advantageous in the synthesis of chiral alcohols from prochiral ketones, a common transformation in the development of active pharmaceutical ingredients (APIs)[2].

This technical guide will detail the synthetic route to this compound, provide a summary of its key physicochemical and spectral properties, and present detailed experimental protocols for its use in stereoselective reductions. Furthermore, it will explore its applications in drug development, supported by examples from the scientific literature.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the precursor, tri(sec-butyl)borane, followed by its reaction with potassium hydride. All procedures involving organoboranes require strict anhydrous and anaerobic conditions, as they are sensitive to air and moisture.

Synthesis of Tri(sec-butyl)borane

Tri(sec-butyl)borane is typically prepared via the hydroboration of 2-butene with borane (BH₃), commonly used as a complex with tetrahydrofuran (BH₃·THF).

Experimental Protocol:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser is flushed with dry nitrogen.

-

A solution of borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF (e.g., 1 M solution) is introduced into the flask via a cannula.

-

The flask is cooled to 0 °C in an ice bath.

-

A pre-condensed and weighed amount of 2-butene is slowly added to the stirred BH₃·THF solution. The stoichiometry should be slightly greater than 3 equivalents of 2-butene to 1 equivalent of BH₃ to ensure complete conversion of the borane.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration reaction.

-

The resulting solution of tri(sec-butyl)borane in THF is used directly in the next step without isolation.

Synthesis of this compound

The tri(sec-butyl)borane solution is then reacted with potassium hydride (KH) to form the desired product.

Experimental Protocol:

-

In a separate flame-dried, multi-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, a suspension of potassium hydride (KH) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. It is crucial to use a high-quality source of KH, as its reactivity can be influenced by its purity and particle size.

-

The suspension of KH in THF is cooled to 0 °C.

-

The previously prepared solution of tri(sec-butyl)borane in THF is transferred to the dropping funnel via a cannula and added dropwise to the stirred suspension of KH over a period of 30-60 minutes.

-

The reaction is exothermic and may be accompanied by the evolution of hydrogen gas if any residual BH₃ is present. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete (cessation of hydrogen evolution and dissolution of KH).

-

The resulting solution is a clear, colorless to pale yellow solution of this compound in THF. The concentration of the solution can be determined by analyzing the hydride content.

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to K-Selectride: Reaction Mechanism and Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of K-Selectride (Potassium tri-sec-butylborohydride), a powerful and highly selective reducing agent. Its utility in modern organic synthesis, particularly in the stereocontrolled reduction of ketones, is well-established. This document delves into the core principles of its reaction mechanism, the factors governing its remarkable stereoselectivity, and practical considerations for its application in a laboratory setting.

Introduction to K-Selectride

K-Selectride is a commercially available organoborane reducing agent. It is part of the "Selectride" family of reagents, which also includes L-Selectride (lithium) and N-Selectride (sodium). The defining feature of these reagents is the presence of three bulky sec-butyl groups attached to the boron atom, which imparts significant steric hindrance. This steric bulk is the primary determinant of the reagent's high chemo- and stereoselectivity, making K-Selectride an invaluable tool for the reduction of carbonyl compounds where precise stereochemical outcomes are required. It is particularly effective for the reduction of ketones to alcohols. The reagent is typically supplied as a solution in tetrahydrofuran (THF).

The Reaction Mechanism

The reduction of a ketone by K-Selectride proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the tri-sec-butylborohydride complex to the electrophilic carbonyl carbon.

The overall mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The bulky [HB(sec-Bu)₃]⁻ anion attacks the carbonyl carbon. The large steric profile of the reagent dictates the trajectory of this attack, approaching from the least sterically encumbered face of the ketone. This forms a potassium alkoxide-borane complex.

-

Workup: The intermediate complex is hydrolyzed during an aqueous or oxidative workup step to liberate the final alcohol product and break down the boron-containing byproducts.

Caption: General mechanism of ketone reduction by K-Selectride.

Stereoselectivity: The Core Principle

The synthetic utility of K-Selectride stems from its high degree of stereoselectivity, which is primarily governed by steric effects. This is often referred to as "steric approach control," where the reagent's trajectory is dictated by minimizing steric clashes with substituents on the substrate.

Reduction of Cyclic Ketones

The stereoselective reduction of substituted cyclohexanones is a classic illustration of K-Selectride's properties. In a cyclohexanone ring, the carbonyl group can be attacked by a hydride from two faces:

-

Axial Attack: The hydride approaches from the top or bottom face, parallel to the principal axis of the ring. This pathway is subject to steric hindrance from axial substituents at the C3 and C5 positions.

-

Equatorial Attack: The hydride approaches from the side, along the approximate equator of the ring. This pathway is hindered by substituents at the C2 and C6 positions.

Due to its immense steric bulk, K-Selectride finds the axial approach highly unfavorable due to prohibitive 1,3-diaxial interactions. Consequently, it preferentially attacks from the more accessible equatorial face, leading to the formation of the thermodynamically less stable axial alcohol . This is in stark contrast to smaller hydride reagents like sodium borohydride (NaBH₄), which typically favor axial attack to yield the more stable equatorial alcohol.

Caption: Axial vs. Equatorial attack pathways for small and bulky hydrides.

Reduction of Acyclic Ketones

For acyclic ketones with an adjacent chiral center, the stereochemical outcome of the reduction can often be predicted using the Felkin-Anh model . This model analyzes the steric environment around the carbonyl group by considering the three substituents on the α-carbon, designated as Large (L), Medium (M), and Small (S).

K-Selectride, as a bulky, non-chelating nucleophile, follows the Felkin-Anh model. The hydride attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), anti-periplanar to the largest (L) group to minimize steric interactions.

Chelation Control

The predictable stereoselectivity of K-Selectride can be altered in substrates containing a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position. While the potassium ion (K⁺) is a poor chelating agent, the addition of other metal salts or specific substrate geometries can enforce a chelation-controlled reduction.

In a chelation-controlled pathway, the metal ion coordinates to both the carbonyl oxygen and the adjacent heteroatom, creating a rigid cyclic intermediate. This conformation locks the substrate, forcing the hydride to attack from the less hindered face of this new arrangement, which can lead to a product with opposite stereochemistry to that predicted by the Felkin-Anh model. Interestingly, the addition of a crown ether (e.g., 18-crown-6) can sequester the potassium ion, preventing chelation and ensuring the reaction proceeds via the non-chelate, Felkin-Anh pathway.

Caption: Felkin-Anh vs. Chelation-Control models for acyclic reductions.

Quantitative Data on Stereoselectivity

The high stereoselectivity of K-Selectride is evident from the product ratios obtained in the reduction of various sterically demanding ketones. The following tables summarize key quantitative data and compare its performance with other common reducing agents.

Table 1: Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Temp. (°C) | Solvent | Axial Alcohol (%) | Equatorial Alcohol (%) | Reference |

| 4-tert-Butylcyclohexanone | NaBH₄ | 25 | i-PrOH | 15 | 85 | J. Org. Chem. 1983, 48, 21, 3725-3735 |

| 4-tert-Butylcyclohexanone | K-Selectride | -78 | THF | >99 | <1 | J. Am. Chem. Soc. 1973, 95, 12, 4100-4102 |

| 2-Methylcyclohexanone | LiAlH₄ | 0 | Ether | 24 | 76 | J. Am. Chem. Soc. 1956, 78, 11, 2582-2588 |

| 2-Methylcyclohexanone | K-Selectride | -78 | THF | 98 | 2 | J. Am. Chem. Soc. 1973, 95, 12, 4100-4102 |

| 3,3,5-Trimethylcyclohexanone | NaBH₄ | 25 | i-PrOH | 68 | 32 | J. Org. Chem. 1983, 48, 21, 3725-3735 |

| 3,3,5-Trimethylcyclohexanone | K-Selectride | -78 | THF | >99 | <1 | J. Am. Chem. Soc. 1973, 95, 12, 4100-4102 |

Table 2: Regio- and Stereoselectivity in Steroid Ketone Reduction

| Substrate | Temp. (°C) | Product(s) | Yield (%) | Notes |

| 5α-Androstane-3,17-dione | -70 | 3β-hydroxy-5α-androstan-17-one | >99.5 | Highly selective for the 3-ketone, yielding the axial alcohol. |

| 5β-Androstane-3,17-dione | -70 | 3α-hydroxy-5β-androstan-17-one | >99 | Highly selective for the 3-ketone, yielding the axial alcohol. |

| Estrone methyl ether | -70 | 17α-ol : 17β-ol ratio of 20:80 | - | Low stereoselectivity at the 17-position. |

Experimental Protocols

Proper handling and experimental design are critical for achieving high selectivity and ensuring safety. K-Selectride is air and moisture sensitive.

General Protocol for the Reduction of a Ketone

This protocol is a representative example for the reduction of a cyclic ketone like 4-tert-butylcyclohexanone.

Materials:

-

K-Selectride solution (1.0 M in THF)

-

Substrate (e.g., 4-tert-butylcyclohexanone)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Standard glassware for inert atmosphere reactions (oven-dried)

Caption: A typical experimental workflow for a K-Selectride reduction.

Detailed Steps:

-

Reaction Setup: A flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under a positive pressure of nitrogen or argon.

-

Substrate Addition: The ketone (1.0 eq) is dissolved in anhydrous THF (e.g., 0.1-0.5 M concentration).

-

Cooling: The flask is immersed in a dry ice/acetone bath to cool the solution to -78 °C.

-

Reagent Addition: K-Selectride solution (e.g., 1.1-1.5 eq) is added slowly (dropwise) to the stirred solution via syringe. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1-4 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup:

-

Aqueous Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Oxidative Workup: For substrates where boron complexes might complicate purification, an oxidative workup is preferred. The reaction is cooled to 0 °C, and 3 M NaOH is added slowly, followed by the very cautious, dropwise addition of 30% H₂O₂. This oxidizes the trialkylborane to boric acid and the corresponding alcohol, facilitating separation.

-

-

Extraction: The aqueous mixture is extracted three times with an organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel.

Conclusion

K-Selectride is a highly valuable reagent for the diastereoselective reduction of ketones. Its large steric profile reliably directs hydride attack to the least hindered face of a carbonyl group, providing predictable and often exclusive formation of a single stereoisomer. By understanding the principles of steric approach control, the Felkin-Anh model, and the potential for chelation, researchers can effectively leverage K-Selectride to construct complex chiral molecules with a high degree of stereochemical precision, maki

The Dawn of a New Era in Reduction Chemistry: A Technical Guide to the Discovery and History of Trialkylborohydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of trialkylborohydrides marked a pivotal moment in the field of organic chemistry, providing an arsenal of powerful and selective reducing agents that have become indispensable in modern synthesis. This technical guide delves into the discovery and history of these remarkable reagents, offering a comprehensive overview of their development, properties, and applications. From the pioneering work of Nobel laureate Herbert C. Brown to the nuanced applications in complex molecule synthesis, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core principles and practical aspects of trialkylborohydride chemistry.

A Historical Perspective: The Genesis of a Powerful Tool

The story of trialkylborohydrides is intrinsically linked to the groundbreaking research on boranes and borohydrides led by Herbert C. Brown and his mentor, Hermann Irving Schlesinger. Their work, initially driven by the demands of war research during the 1940s, laid the foundation for a revolution in reduction chemistry.[1]

A significant breakthrough occurred between 1942 and 1945 at the University of Chicago, where Brown and Schlesinger first discovered compounds formed from the reaction of alkali metal hydrides with trialkylboranes.[2] This seminal work, however, was just the beginning. The subsequent discovery of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) by Brown's group further transformed the landscape of organic synthesis.

The full potential of trialkylborohydrides began to be realized with Brown's discovery of hydroboration in 1956.[3] This elegant and powerful reaction provided a straightforward method for the synthesis of a wide variety of organoboranes, which are the direct precursors to trialkylborohydrides. This opened the door to a systematic exploration of this new class of reagents.

The "Super-Hydride" and the "Selectrides": Tailoring Reactivity and Selectivity

In the early 1970s, Brown and his collaborators introduced lithium triethylborohydride (LiEt₃BH), which became commercially known as Super-Hydride® .[4] This reagent exhibited significantly greater reactivity than both lithium borohydride and lithium aluminum hydride, capable of reducing a wide array of functional groups with remarkable efficiency.[4]

Recognizing the need for even greater control in chemical transformations, particularly in stereoselective synthesis, Brown's group developed a series of sterically hindered trialkylborohydrides in 1972.[5] These reagents, marketed as the Selectrides® , include L-Selectride® (lithium tri-sec-butylborohydride), K-Selectride® (potassium tri-sec-butylborohydride), and N-Selectride® (sodium tri-sec-butylborohydride). The bulky tri-sec-butyl groups impart exceptional stereoselectivity in the reduction of ketones, a property that has been widely exploited in the synthesis of complex natural products and pharmaceuticals.[5][6] The name "Selectride" itself was coined to highlight the remarkable selectivity of these reagents.

Physicochemical Properties of Common Trialkylborohydrides

The reactivity and selectivity of trialkylborohydrides are dictated by a combination of electronic and steric factors. The nature of the alkali metal cation and the alkyl groups on the boron atom play a crucial role in modulating their properties.

| Reagent Name (Common Name) | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Lithium Triethylborohydride (Super-Hydride®) | LiBH(C₂H₅)₃ | 105.94 | Colorless to yellow liquid (often as a THF solution) | Extremely powerful, non-selective reducing agent. Pyrophoric. Reacts violently with water.[4] |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | LiBH(sec-C₄H₉)₃ | 190.11 | Colorless to pale yellow solution (typically in THF) | Highly stereoselective reducing agent, particularly for cyclic ketones.[7] |

| Potassium Tri-sec-butylborohydride (K-Selectride®) | KBH(sec-C₄H₉)₃ | 222.27 | Colorless to pale yellow solution (typically in THF) | Similar stereoselectivity to L-Selectride, with the potassium cation sometimes influencing reactivity.[8] |

| Sodium Triethylborohydride | NaBH(C₂H₅)₃ | 121.99 | Colorless crystals or solution | Powerful reducing agent. |

Experimental Protocols: Synthesis of Trialkylborohydrides

The synthesis of trialkylborohydrides is conceptually straightforward, generally involving the reaction of an alkali metal hydride with a trialkylborane in an ethereal solvent. However, due to the pyrophoric nature of the reagents and products, these procedures require strict adherence to air- and moisture-free techniques.

Synthesis of Lithium Triethylborohydride (Super-Hydride®)

Reaction: LiH + B(C₂H₅)₃ → LiBH(C₂H₅)₃

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel is charged with a suspension of lithium hydride (LiH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Triethylborane (B(C₂H₅)₃) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure complete reaction.

-

The progress of the reaction can be monitored by the consumption of the insoluble LiH.

-

Upon completion, the reaction mixture is cooled to room temperature, and any excess LiH is allowed to settle.

-

The clear supernatant solution of lithium triethylborohydride in THF is then carefully cannulated into a storage vessel under an inert atmosphere.

Note: Commercial solutions of Super-Hydride® are readily available and are often more convenient for laboratory use.

Synthesis of Lithium Tri-sec-butylborohydride (L-Selectride®)

Reaction: LiH + B(sec-C₄H₉)₃ → LiBH(sec-C₄H₉)₃

Procedure:

-

Following a similar setup to the Super-Hydride® synthesis, a suspension of activated lithium hydride in anhydrous THF is prepared in a reaction vessel. The activation of commercial LiH may be necessary and can be achieved by various methods, such as heating under vacuum.

-

Tri-sec-butylborane, either prepared in situ or from a commercial source, is added to the LiH suspension at a controlled rate to manage the exothermic reaction, often at temperatures below 55°C.[9]

-

The reaction is stirred at a moderately elevated temperature (e.g., 40-50°C) for several hours until the reaction is complete.[9]

-

The resulting solution of L-Selectride® is then filtered under inert atmosphere to remove any unreacted LiH and stored as a standardized solution in THF.

Reaction Mechanisms and Applications

Trialkylborohydrides are potent nucleophilic reducing agents, delivering a hydride ion (H⁻) to electrophilic centers. Their utility spans a wide range of organic transformations, from simple carbonyl reductions to complex stereoselective conversions.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental application of trialkylborohydrides. The general mechanism involves the nucleophilic attack of the hydride from the borohydride complex onto the electrophilic carbonyl carbon.

Caption: General mechanism for the reduction of a ketone by a trialkylborohydride.

The steric bulk of the Selectride reagents is the key to their high stereoselectivity. In the reduction of cyclic ketones, the hydride is delivered from the less sterically hindered face of the carbonyl group, leading to the formation of the thermodynamically less stable alcohol isomer with high diastereoselectivity.

Caption: L-Selectride preferentially attacks from the equatorial direction.

Reduction of α,β-Unsaturated Carbonyl Compounds

The reduction of enones with trialkylborohydrides can proceed via two main pathways: 1,2-addition to the carbonyl group to yield an allylic alcohol, or 1,4-conjugate addition to the β-carbon to produce a saturated ketone after workup. The regioselectivity is influenced by the steric hindrance of the trialkylborohydride and the substrate, as well as the reaction conditions. Less hindered reagents like LiBH₄ tend to favor 1,2-addition, while bulkier reagents like the Selectrides can favor 1,4-addition.

Caption: Competing pathways in the reduction of α,β-unsaturated carbonyls.

Quantitative Data on Stereoselectivity

The following table summarizes the stereoselectivity of various trialkylborohydrides in the reduction of representative cyclic ketones. The values represent the percentage of the thermodynamically less stable alcohol isomer (axial alcohol for cyclohexanones).

| Ketone | Reducing Agent | % Less Stable Isomer |

| 2-Methylcyclohexanone | LiBH(sec-C₄H₉)₃ (L-Selectride) | >99 |

| 3-Methylcyclohexanone | LiBH(sec-C₄H₉)₃ (L-Selectride) | >98 |

| 4-Methylcyclohexanone | LiBH(sec-C₄H₉)₃ (L-Selectride) | >98 |

| Norcamphor | LiBH(C₂H₅)₃ (Super-Hydride) | 99 (endo) |

| Camphor | LiBH(sec-C₄H₉)₃ (L-Selectride) | >99 (exo) |

Data compiled from various sources, including seminal papers by H.C. Brown and co-workers.

Conclusion

The discovery and development of trialkylborohydrides represent a landmark achievement in organic chemistry. From the early explorations of borane chemistry to the rational design of highly selective reagents, this class of compounds has provided chemists with an unparalleled toolkit for performing challenging reductions. The legacy of Herbert C. Brown and his contemporaries continues to influence the field, and the principles they established remain fundamental to the art and science of organic synthesis. For researchers in academia and industry, a deep understanding of the history, properties, and applications of trialkylborohydrides is essential for the continued development of innovative and efficient synthetic methodologies.

References

- 1. Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Brown Hydroboration [ouci.dntb.gov.ua]

- 4. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Lithium tri-sec-butylborohydride solution [myskinrecipes.com]

- 8. Potassium tri-sec-butylborohydride | C12H27BK | CID 23712865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]

Potassium tri(butan-2-yl)boranuide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tri(butan-2-yl)boranuide, commonly known as K-Selectride®, is a powerful and sterically hindered reducing agent widely employed in organic synthesis. Its efficacy in achieving highly stereoselective reductions of ketones and other functional groups makes it a valuable tool for the synthesis of complex molecules, including active pharmaceutical ingredients. However, its utility is intrinsically linked to its solubility in appropriate solvents and its stability under various conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Potassium tri(butan-2-yl)boranuide, along with generalized experimental protocols for their determination.

Core Properties

Chemical Identity:

| Property | Value |

| Chemical Name | Potassium tri(butan-2-yl)boranuide |

| Synonyms | K-Selectride®, Potassium tri-sec-butylborohydride |

| Molecular Formula | C₁₂H₂₈BK |

| Molecular Weight | 222.27 g/mol |

| CAS Number | 54575-49-4 |

Solubility Data

Quantitative solubility data for Potassium tri(butan-2-yl)boranuide in a range of organic solvents is not extensively available in published literature. However, its commercial availability provides a key indicator of its solubility in at least one common solvent.

Table 1: Known Solubility of Potassium tri(butan-2-yl)boranuide

| Solvent | Concentration (Molarity) | Temperature | Notes |

| Tetrahydrofuran (THF) | 1.0[1] | Ambient | Commercially available solution. Indicates good solubility at this concentration. |

It is generally understood that alkali metal trialkylborohydrides exhibit solubility in ethereal solvents like tetrahydrofuran (THF) and diethyl ether due to coordination of the solvent with the potassium cation. Solubility in non-polar hydrocarbon solvents is expected to be significantly lower.

Stability Profile

Potassium tri(butan-2-yl)boranuide is a highly reactive compound, and its stability is a critical consideration for its storage, handling, and use.

Qualitative Stability:

-

Air and Moisture Sensitivity: It is extremely sensitive to air and moisture, reacting violently with water and protic solvents. The compound is pyrophoric, meaning it can ignite spontaneously upon contact with air[2][3]. All handling and storage must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Thermal Stability: While specific decomposition temperatures are not well-documented in the literature, organoborohydrides, in general, can be subject to thermal decomposition. Studies on other metal borohydrides suggest that thermal stability can be influenced by the cation and the steric bulk of the alkyl groups[4][5][6].

Quantitative Stability:

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of air-sensitive compounds like Potassium tri(butan-2-yl)boranuide. These should be adapted and performed by trained personnel in a properly equipped laboratory.

Protocol 1: Determination of Solubility in an Organic Solvent

This protocol outlines a method for determining the saturation solubility of Potassium tri(butan-2-yl)boranuide in a given solvent at a specific temperature using the saturation shake-flask method under an inert atmosphere.

Materials:

-

Potassium tri(butan-2-yl)boranuide (solid or as a known concentration solution)

-

Anhydrous solvent of interest

-

Schlenk flask or similar air-sensitive glassware

-

Inert gas supply (Argon or Nitrogen)

-

Constant temperature bath

-

Syringes and cannulas for liquid transfer

-

Analytical balance

-

Gas-tight filtration apparatus

-

Suitable analytical technique for quantification (e.g., ICP-MS for potassium, or a validated titration method)

Procedure:

-

Dry all glassware in an oven and cool under a stream of inert gas.

-

In a glovebox or under a positive pressure of inert gas, add an excess amount of solid Potassium tri(butan-2-yl)boranuide to a pre-weighed Schlenk flask.

-

Add a known volume of the anhydrous solvent to the flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the solid to settle.

-

Using a cannula or a filter-tipped syringe, carefully withdraw a known volume of the supernatant saturated solution.

-

Transfer the aliquot to a pre-weighed flask and determine its mass.

-

Quench the sample carefully with a suitable reagent (e.g., isopropanol followed by water) in a fume hood.

-

Analyze the quenched sample for its potassium content using a suitable analytical method to determine the concentration of Potassium tri(butan-2-yl)boranuide.

-

The solubility can be expressed in g/100 g of solvent or mol/L.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile of Potassium tri(butan-2-yl)boranuide.

Materials:

-

Potassium tri(butan-2-yl)boranuide (solid)

-

Thermogravimetric Analyzer (TGA) with an inert atmosphere capability

-

Glovebox

Procedure:

-

In a glovebox, load a small, accurately weighed sample of solid Potassium tri(butan-2-yl)boranuide into a TGA pan.

-

Seal the pan in an airtight container for transfer to the TGA instrument.

-

Place the sample in the TGA furnace under a continuous flow of inert gas (e.g., argon or nitrogen).

-

Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition. The resulting thermogram provides information on the decomposition steps and the temperature ranges of stability.

Protocol 3: Monitoring Solution Stability by NMR Spectroscopy

This protocol outlines a method to monitor the stability of a Potassium tri(butan-2-yl)boranuide solution over time.

Materials:

-

Potassium tri(butan-2-yl)boranuide solution in an NMR-compatible deuterated solvent (e.g., THF-d8)

-

NMR tubes with J. Young valves or similar airtight seals

-

NMR spectrometer

-

Glovebox

Procedure:

-

In a glovebox, prepare a solution of Potassium tri(butan-2-yl)boranuide of known concentration in the deuterated solvent.

-

Transfer the solution to an NMR tube fitted with an airtight seal.

-

Acquire an initial ¹H, ¹¹B, and/or ¹³C NMR spectrum at a controlled temperature.

-

Store the NMR tube under controlled conditions (e.g., at a specific temperature, in the dark).

-

Periodically acquire NMR spectra over time.

-

Monitor the appearance of new signals or changes in the integration of the parent compound's signals to identify and quantify decomposition products. The rate of decrease of the starting material can be used to determine the stability under the storage conditions.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for determining the solubility of an air-sensitive compound.

Caption: Workflow for assessing thermal stability using TGA.

Caption: Logical flow for monitoring solution stability over time via NMR.

Conclusion

Potassium tri(butan-2-yl)boranuide is a highly valuable reagent in organic synthesis, characterized by its potent and selective reducing capabilities. Its practical application necessitates a thorough understanding of its solubility and stability. While it is well-established to be soluble in THF and highly reactive towards air and moisture, detailed quantitative data across a range of conditions remains sparse in the public domain. The generalized experimental protocols provided herein offer a framework for researchers to determine these critical parameters in a safe and controlled manner, enabling the effective and reliable use of this powerful synthetic tool. It is imperative that all work with this reagent is conducted with strict adherence to air-sensitive handling techniques to ensure both experimental success and laboratory safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Air and water stable germacarbonyl compounds - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01869A [pubs.rsc.org]

- 5. WO2000043400A1 - Synthesis of alkali metal substituted borohydride reagents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Core Principles of Stereoselective Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its biological activity. This guide provides an in-depth overview of the fundamental principles governing these transformations, encompassing both diastereoselective and enantioselective methodologies. We will explore substrate-controlled and reagent-controlled reductions, detailing the underlying mechanistic models, presenting quantitative data for key reactions, and providing experimental protocols for their execution.

Diastereoselective Reduction of Ketones

Diastereoselectivity in the reduction of ketones arises when the substrate already contains one or more stereocenters. The approach of the hydride reagent is influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over another.

Substrate-Controlled Diastereoselection

In the absence of an external chiral influence, the inherent structural and electronic features of the substrate dictate the stereochemical outcome. Several models have been developed to predict this selectivity.

For acyclic ketones with a chiral center adjacent to the carbonyl group, the Felkin-Anh model is widely used to predict the major diastereomer.[1] This model considers the steric hindrance of the substituents on the chiral carbon to determine the trajectory of the incoming nucleophile (hydride).

-

Felkin-Anh Model: The largest group (L) on the adjacent chiral carbon orients itself perpendicular to the carbonyl C=O bond, minimizing steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically along the Bürgi-Dunitz trajectory (approximately 107°).

In cases where a Lewis basic atom (e.g., oxygen, nitrogen) is present on the chiral center, a chelating metal from the reducing agent can form a rigid five-membered ring with the carbonyl oxygen and the heteroatom. This is known as chelation control , and it often leads to the opposite diastereomer predicted by the Felkin-Anh model.

The stereochemical outcome of the reduction of cyclic ketones is primarily determined by the direction of hydride attack, either from the axial or equatorial face. The steric bulk of the reducing agent plays a crucial role.

-

Small Hydrides (e.g., NaBH₄): These reagents preferentially attack from the axial face to avoid torsional strain with the adjacent axial hydrogens in the transition state, leading to the equatorial alcohol as the major product.

-

Bulky Hydrides (e.g., L-Selectride®): Sterically demanding hydrides attack from the less hindered equatorial face, resulting in the axial alcohol as the major product.

Table 1: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

| Entry | Reducing Agent | Solvent | dr (axial:equatorial) | Reference |

| 1 | NaBH₄ | MeOH | 15:85 | |

| 2 | LiAlH₄ | THF | 10:90 | |

| 3 | L-Selectride® | THF | 98:2 |

Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride

Materials:

-

4-tert-butylcyclohexanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25 g, 6.61 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by slowly adding deionized water (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Enantioselective Reduction of Ketones

Enantioselective reductions introduce a new stereocenter into a prochiral ketone, leading to an excess of one enantiomer of the resulting chiral alcohol. This is achieved through the use of chiral reagents or catalysts.

Reagent-Controlled Enantioselection

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of ketones.[2] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[3]

The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face, followed by an intramolecular hydride transfer via a six-membered transition state.[3]

Table 2: CBS Reduction of Various Ketones

| Entry | Ketone | Catalyst | Reducing Agent | ee (%) | Yield (%) | Reference |

| 1 | Acetophenone | (S)-Me-CBS | BH₃·SMe₂ | 97 (R) | 95 | |

| 2 | 1-Tetralone | (R)-Me-CBS | Catecholborane | 98 (S) | 92 | |

| 3 | 2'-Chloroacetophenone | (S)-Me-CBS | BH₃·THF | 95 (R) | 98 | |

| 4 | Cyclopentyl methyl ketone | (R)-n-Bu-CBS | BH₃·SMe₂ | 92 (S) | 88 |

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, nitrogen-purged 100 mL round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

-

Cool the solution to 0 °C and add borane-THF complex (10.0 mL of a 1 M solution in THF, 10.0 mmol) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the slow, dropwise addition of methanol (5 mL), followed by 1 M HCl (10 mL).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (R)-1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC or GC.

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a wide variety of ketones and olefins using a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4]

The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon, and the resulting alcohol is released, regenerating the catalyst.

Table 3: Noyori Asymmetric Hydrogenation of Various Ketones

| Entry | Ketone | Catalyst | Conditions | ee (%) | Yield (%) | Reference |

| 1 | Methyl acetoacetate | Ru(OAc)₂( (S)-BINAP) | H₂, MeOH, 100 atm, 50 °C | 99 (R) | >99 | |

| 2 | 2,4,4-Trimethyl-2-cyclohexenone | [RuCl((S)-BINAP)(p-cymene)]Cl | H₂, EtOH, 30 atm, 25 °C | 95 (S) | 98 | |

| 3 | 1-Indanone | RuCl₂((S)-BINAP)(dmf)n | H₂, MeOH, 100 atm, 25 °C | 96 (R) | 94 | |

| 4 | Benzil | [RuI((S)-BINAP)(p-cymene)]I | H₂, CH₂Cl₂, 4 atm, 35 °C | >99 (R,R) | 97 |

Materials:

-

[RuCl₂( (S)-BINAP)]₂

-

Methyl acetoacetate

-

Anhydrous methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a high-pressure autoclave with [RuCl₂( (S)-BINAP)]₂ (8.3 mg, 0.005 mmol) and anhydrous methanol (10 mL).

-

Add methyl acetoacetate (1.16 g, 10.0 mmol).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to 100 atm with hydrogen gas.

-

Heat the reaction mixture to 50 °C and stir for 12 hours.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford (R)-methyl 3-hydroxybutanoate.

-

Determine the enantiomeric excess by chiral GC analysis.

The Midland Alpine borane reduction utilizes a chiral trialkylborane, Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), for the enantioselective reduction of certain ketones, particularly α,β-acetylenic ketones.[5] The reaction proceeds through a six-membered ring transition state where hydride is transferred from the isopinocampheyl group to the carbonyl carbon.

Table 4: Midland Alpine Borane Reduction of Ketones

| Entry | Ketone | Reagent | ee (%) | Yield (%) | Reference |

| 1 | 1-Phenyl-1-propyn-3-one | (+)-Alpine-Borane® | 92 (R) | 85 | |

| 2 | 3-Hexyn-2-one | (+)-Alpine-Borane® | 88 (R) | 78 | |

| 3 | 1-Cyclohexyl-2-propyn-1-one | (-)-Alpine-Borane® | 95 (S) | 90 |

Biocatalytic Reduction

Enzymes, particularly dehydrogenases and reductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can catalyze the stereoselective reduction of ketones with high enantioselectivity. These biocatalytic methods offer the advantages of mild reaction conditions (room temperature, aqueous media) and high stereocontrol.

Table 5: Biocatalytic Reduction of Ketones with Baker's Yeast

| Entry | Ketone | ee (%) | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | >98 (S) | 85 | |

| 2 | 2-Chloroacetophenone | 99 (R) | 70 | |

| 3 | 1-Phenyl-1,2-propanedione | 98 (S) | 92 |

Materials:

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Deionized water

-

Ethyl acetoacetate

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

Procedure:

-

In a 1 L Erlenmeyer flask, suspend baker's yeast (30 g) in a solution of sucrose (30 g) in warm deionized water (300 mL, ~35 °C).

-

Stir the mixture for 30 minutes to activate the yeast.

-

Add ethyl acetoacetate (2.0 g, 15.4 mmol) to the yeast suspension.

-

Stopper the flask with a cotton plug and stir the mixture at room temperature for 48 hours.

-

Add diatomaceous earth (20 g) to the reaction mixture and filter through a Büchner funnel.

-

Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford (S)-ethyl 3-hydroxybutanoate.

-

Determine the enantiomeric excess by chiral GC analysis.

Determination of Stereoselectivity

The quantitative measures of stereoselectivity are enantiomeric excess (ee) for enantioselective reactions and diastereomeric excess (de) for diastereoselective reactions.

-

Enantiomeric Excess (ee): ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

-

Diastereomeric Excess (de): de (%) = |(% Major Diastereomer - % Minor Diastereomer)|

These values are typically determined experimentally using techniques such as:

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Chiral Gas Chromatography (GC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or by derivatization with a chiral auxiliary.

Conclusion

The stereoselective reduction of ketones is a vital transformation in modern organic synthesis. A thorough understanding of the underlying principles of diastereoselectivity, governed by models such as Felkin-Anh and chelation control, and the mechanisms of powerful enantioselective methods like the CBS and Noyori reductions, is crucial for the rational design of synthetic routes to chiral molecules. The choice of reducing agent and reaction conditions allows for a high degree of control over the stereochemical outcome, enabling the efficient synthesis of enantiomerically pure alcohols for applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to Bulky Hydride Reducing Agents for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise and selective reduction of functional groups is a cornerstone of molecular architecture. Bulky hydride reducing agents have emerged as indispensable tools, offering a nuanced level of control that surpasses their less sterically hindered counterparts. Their unique steric and electronic properties allow for remarkable chemoselectivity and diastereoselectivity, enabling transformations that are often challenging or impossible with reagents like sodium borohydride or lithium aluminum hydride. This guide provides a comprehensive overview of four key bulky hydride reducing agents: Diisobutylaluminium Hydride (DIBAL-H), Lithium Tri-tert-butoxyaluminum Hydride (LTBA), Lithium Triethylborohydride (Super-Hydride®), and Sodium Cyanoborohydride (NaBH₃CN).

Core Principles of Bulky Hydride Reductions

The enhanced selectivity of bulky hydride reagents stems from the steric hindrance imposed by their large substituents. This bulkiness modulates the reactivity of the hydride source, making it more sensitive to the steric environment of the substrate. Consequently, these reagents can often differentiate between similar functional groups or attack a specific face of a molecule with high fidelity. This principle is particularly valuable in the synthesis of complex molecules with multiple functional groups and stereocenters, a common scenario in pharmaceutical chemistry.

Comparative Analysis of Key Bulky Hydride Reducing Agents

The choice of a bulky hydride reducing agent is dictated by the specific transformation required. The following sections delve into the characteristics and applications of four prominent reagents, with a comparative summary of their selectivities and reactivities provided in the tables below.

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a versatile and widely used reducing agent, particularly valued for the partial reduction of esters and nitriles to aldehydes.[1][2] Unlike stronger reducing agents that would proceed to the corresponding alcohol or amine, DIBAL-H allows for the isolation of the aldehyde intermediate, especially when the reaction is carried out at low temperatures (-78 °C).[2] It is also effective in the reduction of α,β-unsaturated esters to allylic alcohols.[1]

Lithium Tri-tert-butoxyaluminum Hydride (LTBA)

LTBA is a significantly milder reducing agent than lithium aluminum hydride, a consequence of the sterically demanding tert-butoxy groups.[3] This reduced reactivity is key to its primary application: the selective reduction of acid chlorides to aldehydes.[3][4][5] While stronger hydrides would reduce the acid chloride to a primary alcohol, LTBA's bulk prevents over-reduction, allowing for the isolation of the aldehyde product, typically at low temperatures.[4][5]

Lithium Triethylborohydride (Super-Hydride®)

As its trade name suggests, Super-Hydride® is an exceptionally powerful nucleophilic reducing agent, even more so than lithium aluminum hydride in many cases.[6][7][8] Its high reactivity makes it suitable for the reduction of a wide range of functional groups, including sterically hindered ketones and alkyl halides.[6] It is also highly effective for the reductive cleavage of epoxides and tosylates.[9] Despite its power, it exhibits useful chemoselectivity, for instance, it can reduce esters in the presence of some other functional groups.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a mild and selective reducing agent, most notably employed in reductive aminations.[10][11] Its key feature is its ability to selectively reduce iminium ions in the presence of less reactive carbonyl groups, a transformation that is typically performed under mildly acidic conditions (pH 4-6).[12][13] This allows for a one-pot reaction where an amine and a carbonyl compound are combined with NaBH₃CN to directly form the corresponding amine.[11][12]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and applications of the discussed bulky hydride reducing agents, providing a quick reference for selecting the appropriate reagent for a given synthetic challenge.

| Reagent | Formula | Key Applications | Relative Reactivity |

| DIBAL-H | (i-Bu)₂AlH | Partial reduction of esters and nitriles to aldehydes; Reduction of α,β-unsaturated esters to allylic alcohols.[1][2][14] | Strong, but controllable at low temperatures.[2] |

| LTBA | LiAlH(O-t-Bu)₃ | Selective reduction of acid chlorides to aldehydes.[3][4][5] | Mild and highly selective due to steric hindrance.[3] |

| Super-Hydride® | LiBHEt₃ | Reduction of a wide range of functional groups, including hindered ketones and alkyl halides; Reductive cleavage of epoxides and tosylates.[6][9] | Very strong nucleophilic reducing agent.[6][7][8] |

| NaBH₃CN | NaBH₃CN | Reductive amination of aldehydes and ketones.[10][11][12] | Mild and selective for iminium ions over carbonyls.[12][13] |

Table 1: General Properties and Applications of Selected Bulky Hydride Reducing Agents

| Substrate | Product | Reagent | Typical Yield (%) |

| Ester | Aldehyde | DIBAL-H | 75-95[15] |

| Nitrile | Aldehyde | DIBAL-H | High |

| α,β-Unsaturated Ester | Allylic Alcohol | DIBAL-H | High |

| Acid Chloride | Aldehyde | LTBA | 50-77[15] |

| Benzaldehyde + Ethylamine | N-Ethylbenzylamine | NaBH₃CN | 91[12] |

| Cyclohexanone | Cyclohexanol | NaBH₃CN | 88[12] |

Table 2: Representative Yields for Reductions with Bulky Hydride Agents

The diastereoselectivity of bulky hydride reagents is a critical consideration in stereocontrolled synthesis. The reduction of substituted cyclohexanones serves as a classic example to illustrate this point.

| Reducing Agent | cis:trans Ratio of 4-tert-butylcyclohexanol |

| NaBH₄ | 12:88[16] |

| L-Selectride® (a bulky borohydride) | 92:8[16] |

Table 3: Diastereoselectivity in the Reduction of 4-tert-butylcyclohexanone [16][17][18][19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following sections provide step-by-step procedures for key transformations using bulky hydride reducing agents.

Protocol 1: Partial Reduction of an Ester to an Aldehyde using DIBAL-H

General Procedure: [20] To a solution of the ester (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene at -78 °C under a nitrogen atmosphere, is added DIBAL-H (1.0 M solution in a suitable solvent, 1.0 equivalent) dropwise. The reaction mixture is maintained at -78 °C for 2 hours. It is crucial to keep the temperature at or below -78 °C to prevent over-reduction to the alcohol. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). The resulting suspension is filtered through a pad of celite and washed with ethyl acetate or DCM. The organic layer is separated, washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.

Protocol 2: Reduction of an Acid Chloride to an Aldehyde using LTBA

General Procedure: [15] A solution of the acid chloride (25 mmol) in diglyme (15 mL) is cooled to -78 °C. Lithium tri-tert-butoxyaluminum hydride (LTBA), either as a solid or a solution in diglyme (25 mmol), is added slowly to the cooled solution. The reaction mixture is allowed to warm to room temperature over a period of 1 hour. The reaction is then quenched by pouring it onto crushed ice. The aldehyde product may precipitate and can be collected by filtration, or the mixture can be extracted with diethyl ether. After removal of the solvent, the crude aldehyde is obtained and can be purified by distillation or recrystallization.

Protocol 3: Reductive Amination of a Ketone with an Amine using NaBH₃CN

General Procedure: [21] To a stirred suspension of dimethylamine hydrochloride (0.200 mole) in 100 mL of methanol, 21.4 g (0.200 mole) of cyclohexanone is added in one portion. The resulting suspension is stirred at room temperature for 15 minutes. A solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 mL of methanol is then added dropwise over 30 minutes to the stirred suspension. After the addition is complete, the suspension is stirred for an additional 30 minutes. 15 g of potassium hydroxide is then added, and stirring is continued until the pellets are completely dissolved. The reaction mixture is filtered with suction, and the volume of the filtrate is reduced to approximately 50 mL.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows discussed in this guide.

Caption: Experimental workflow for the partial reduction of an ester to an aldehyde using DIBAL-H.

Caption: Mechanism for the reduction of an acid chloride to an aldehyde using LTBA.

Caption: Signaling pathway of a one-pot reductive amination reaction.

Conclusion

Bulky hydride reducing agents are powerful and selective tools in the arsenal of the modern synthetic chemist. Their ability to effect nuanced transformations is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of their individual reactivities, selectivities, and optimal reaction conditions, as outlined in this guide, is paramount for their effective application. The strategic use of reagents like DIBAL-H, LTBA, Super-Hydride®, and NaBH₃CN allows for the efficient and elegant construction of molecular targets, accelerating the pace of innovation in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 6. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. cenmed.com [cenmed.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 17. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. odinity.com [odinity.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

Theoretical Calculations on K-Selectride Transition States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the transition states of ketone reductions mediated by K-Selectride (potassium tri-sec-butylborohydride). Understanding these transition states is paramount for predicting and controlling the stereochemical outcome of such reactions, a critical aspect in the synthesis of chiral molecules for drug development. This document summarizes key findings from computational studies, presents quantitative data in a structured format, outlines relevant experimental and computational methodologies, and visualizes the underlying principles and workflows.

K-Selectride is a sterically hindered nucleophilic reducing agent renowned for its high degree of chemo- and stereoselectivity in the reduction of ketones to alcohols.[1][2] The bulky sec-butyl groups play a crucial role in dictating the trajectory of the hydride attack on the carbonyl carbon, leading to predictable product stereochemistry, which can often be rationalized by the Felkin-Anh model.[1] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the intricate details of these reaction mechanisms at the molecular level.

Computational Modeling of K-Selectride Reductions

Theoretical studies on K-Selectride and analogous bulky hydride reagents often employ DFT to calculate the geometries and energies of reactants, transition states, and products.[3] Due to the conformational complexity of the tri-sec-butylborohydride anion, some studies utilize a computationally less demanding surrogate, such as triisopropylborohydride, which has been shown to reproduce the experimental selectivities of reagents like L-Selectride while reducing computational cost.[4]

A central aspect of these computational investigations is the identification and characterization of the transition state for the hydride transfer step. The relative energies of competing transition states (e.g., those leading to axial versus equatorial attack on a cyclic ketone) determine the stereoselectivity of the reduction.[5][6]

Signaling Pathways and Logical Relationships

The stereochemical outcome of a K-Selectride reduction is determined by the relative activation energies of the possible transition states. The diagram below illustrates the logical relationship between the substrate conformation, the mode of hydride attack, and the resulting product stereochemistry.

Quantitative Data Summary

The following tables summarize quantitative data from computational studies on the reduction of cyclic ketones with bulky hydride reagents, including K-Selectride analogues. These data are crucial for understanding the factors that govern stereoselectivity.

Table 1: Calculated Activation Free Energies (ΔG‡) for Hydride Reduction

| Substrate | Hydride Reagent | Attack Mode | ΔG‡ (kcal/mol) | Reference |

| Piperidone (twist-boat) | KTBH | Equatorial | 22.9 | [5] |

| Tropinone | KTBH | Equatorial | 25.1 | [5] |

| Piperidone (chair) | LAH | Axial | >23.9 | [5] |

| Piperidone (chair) | LAH | Equatorial | >23.9 | [5] |

| Piperidone (twist-boat) | LAH | Axial | 22.9 | [5] |

| Piperidone (twist-boat) | LAH | Equatorial | 20.9 | [5] |

| Tropinone | LAH | Axial | 23.4 | [5] |

| Tropinone | LAH | Equatorial | 24.1 | [5] |

| 4-tert-butyl-2-fluoro-cyclohexanone (axial F) | N-Selectride | Axial | More stable by 1.94 kcal/mol | [3] |

| 4-tert-butyl-2-chloro-cyclohexanone (axial Cl) | N-Selectride | Axial | More stable by 1.88 kcal/mol | [3] |

*KTBH (potassium triisopropylborohydride) was used as a computational surrogate for K-Selectride.[5]

Table 2: Calculated Repulsive Steric Interactions in N-Selectride Transition States

| Substrate | Transition State | Repulsion Energy (kcal/mol) | Reference |

| 4-tert-butyl-2-fluoro-cyclohexanone (axial F) | Axial Attack | 24.48 lower than equatorial | [3] |

| 4-tert-butyl-2-chloro-cyclohexanone (axial Cl) | Axial Attack | 20.54 lower than equatorial | [3] |

| 4-tert-butyl-2-fluoro-cyclohexanone (equatorial F) | Equatorial Attack | 4.92 lower than axial | [3] |

| 4-tert-butyl-2-chloro-cyclohexanone (equatorial Cl) | Equatorial Attack | 0.95 lower than axial | [3] |

Methodologies and Protocols

Computational Protocol

The theoretical calculations cited in this guide generally follow a similar workflow. The primary method is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for systems of this size.

A typical computational workflow for analyzing K-Selectride transition states is as follows:

Detailed Steps:

-

Model Building: Initial 3D structures of the ketone substrate and the hydride reagent (e.g., K-Selectride or a surrogate) are generated.

-

Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformers.

-

Transition State (TS) Optimization: The transition state structures are located on the potential energy surface using algorithms like the Berny optimization to a first-order saddle point. This is often the most challenging step.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized TS structures. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the H-C bond formation).

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the reaction pathway.

-

Energy Refinement: Single-point energy calculations are often carried out using a higher level of theory and a larger basis set on the optimized geometries to obtain more accurate energy values.

-

Solvation Effects: The influence of the solvent (commonly THF for Selectride reductions) is included using implicit solvation models like the Polarizable Continuum Model (PCM).[5]

Experimental Protocol Example: Reduction of Piperidones

The following is a representative experimental protocol for the reduction of a ketone with K-Selectride, as described in the literature.[5]

Materials:

-

Substrate (e.g., N-acylpiperidone)

-

K-Selectride (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of the piperidone substrate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

K-Selectride solution (1 M in THF) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour).

-

The reaction is quenched by the addition of anhydrous acetone to consume excess hydride reagent.

-

The cooling bath is removed, and saturated aqueous NH₄Cl is added.

-

The mixture is stirred at room temperature for 1 hour.

-

The product is extracted with EtOAc, and the organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

The workflow for such an experiment can be visualized as follows:

Conclusion

The stereochemical outcome of K-Selectride reductions is governed by the subtle interplay of steric and electronic effects within the transition state. Theoretical calculations, particularly DFT, provide invaluable insights into these transient structures, allowing for the rationalization and prediction of product stereoselectivity. By comparing the activation energies of competing reaction pathways, researchers can understand why a particular diastereomer is favored. The methodologies and data presented in this guide highlight the synergy between computational and experimental chemistry in advancing the field of asymmetric synthesis, which is fundamental to modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Reduction of Cyclic Ketones using K-Selectride

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Selectride (potassium tri-sec-butylborohydride) is a powerful and sterically hindered nucleophilic reducing agent highly valued in organic synthesis for the diastereoselective reduction of cyclic ketones. Its significant steric bulk dictates the trajectory of hydride delivery, leading to predictable and often highly stereospecific outcomes. This characteristic is particularly advantageous in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, where precise control of stereochemistry is paramount.

The primary application of K-Selectride in the context of cyclic ketones is to favor the formation of the thermodynamically less stable axial alcohol via "equatorial attack" of the hydride. This is in contrast to less hindered reducing agents, like sodium borohydride, which typically favor the formation of the more stable equatorial alcohol through "axial attack." The ability to selectively generate the axial alcohol provides a critical tool for chemists to introduce specific stereocenters.

These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of the expected stereoselectivities for the reduction of various cyclic ketones using K-Selectride.

Safety and Handling Precautions

K-Selectride is a pyrophoric reagent that reacts violently with water and protic solvents. It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Key Safety Measures:

-

Inert Atmosphere: All manipulations should be carried out in a fume hood under an inert atmosphere using Schlenk line techniques or a glovebox.[1]

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent contact with moisture, which can lead to the release of flammable hydrogen gas.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and compatible chemical-resistant gloves.

-

Quenching: Excess K-Selectride must be quenched carefully. A common method involves the slow, dropwise addition of a protic solvent like isopropanol or acetone at low temperatures, followed by the addition of aqueous solutions.

-

Storage: K-Selectride solutions should be stored under an inert atmosphere and refrigerated. Containers should be properly sealed to prevent leakage and exposure to air and moisture.

Mechanism of Stereoselective Reduction

The high stereoselectivity observed in the reduction of cyclic ketones with K-Selectride is a direct consequence of its steric bulk. The three sec-butyl groups create a sterically demanding environment around the boron-hydride bond.

In the case of a substituted cyclohexanone, there are two primary faces of attack for the hydride: the axial face and the equatorial face.

-

Axial Attack: Attack from the axial face is sterically hindered by the presence of axial hydrogens at the C3 and C5 positions. This pathway is generally disfavored for bulky reducing agents.

-

Equatorial Attack: Attack from the equatorial face is less sterically encumbered, allowing the bulky K-Selectride to approach the carbonyl carbon more readily. This leads to the formation of an axial alcohol.

This principle is a classic example of steric approach control, where the trajectory of the incoming nucleophile is governed by minimizing steric interactions with the substrate.

Experimental Protocols

General Protocol for the Stereoselective Reduction of a Cyclic Ketone

This protocol provides a general procedure that can be adapted for various cyclic ketones. The specific substrate, concentration, and reaction time may require optimization.

Materials:

-

Cyclic ketone substrate

-

K-Selectride (typically 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., anhydrous acetone or isopropanol)

-

Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃)

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the cyclic ketone substrate to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of K-Selectride: Slowly add the K-Selectride solution (1.0 M in THF) dropwise to the stirred solution of the ketone via syringe. The addition should be controlled to maintain the low temperature. Typically, 1.1 to 1.5 equivalents of K-Selectride are used.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can range from 30 minutes to several hours depending on the substrate.

-

Quenching: Once the reaction is complete, quench the excess K-Selectride by the slow, dropwise addition of anhydrous acetone or isopropanol while maintaining the temperature at -78 °C. Stir for an additional 10-15 minutes.

-

Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Carefully add saturated aqueous NH₄Cl or NaHCO₃ solution to the flask and stir for 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-